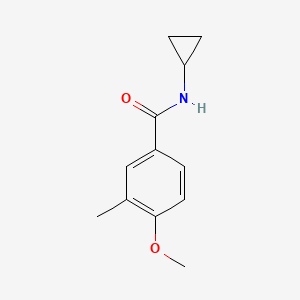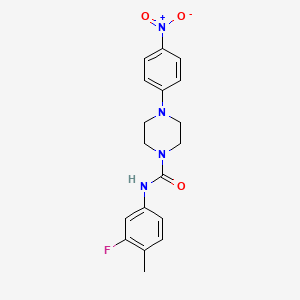![molecular formula C15H23FN2O2S B4871853 1-(2-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide](/img/structure/B4871853.png)
1-(2-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-fluoroaniline with methanesulfonyl chloride to form 2-fluorophenyl methanesulfonamide. This intermediate is then reacted with 3-(piperidin-1-yl)propylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving sulfonamide groups.
Medicine: Research into its potential therapeutic effects, such as its activity against certain diseases or conditions, is ongoing.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinyl propyl chain can enhance binding affinity through hydrophobic interactions. The methanesulfonamide moiety may participate in hydrogen bonding or electrostatic interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-fluorophenyl)-N-[3-(piperazin-1-yl)propyl]methanesulfonamide: This compound features a piperazine ring instead of a piperidine ring, which can affect its pharmacokinetic properties and biological activity.
1-(2-chlorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide: The substitution of fluorine with chlorine can lead to differences in reactivity and interaction with molecular targets.
Uniqueness
1-(2-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide is unique due to the presence of the fluorine atom, which can influence its electronic properties and reactivity. The combination of the fluorophenyl group, piperidinyl propyl chain, and methanesulfonamide moiety provides a distinctive set of characteristics that can be leveraged in various research applications.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-N-(3-piperidin-1-ylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O2S/c16-15-8-3-2-7-14(15)13-21(19,20)17-9-6-12-18-10-4-1-5-11-18/h2-3,7-8,17H,1,4-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZXTNDKFGXMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNS(=O)(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4871774.png)
![3-[4-(4-tert-butylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4871778.png)
![3-[3-(4-chloro-3-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4871805.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B4871818.png)

![3,5-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4871827.png)


![2-[2-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B4871844.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4871852.png)
![3-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4871855.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4871862.png)
![methyl 2-({[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}amino)-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B4871865.png)
